N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction between 2-(methylsulfanyl)benzoic acid and hydrazine hydrate under acidic conditions can yield the desired oxadiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Benzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Reagents: EDCI, HOBt.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties, due to the presence of the trifluoromethyl group and oxadiazole ring, make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide vs. N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide: The thiadiazole analog may exhibit different electronic properties and reactivity due to the presence of sulfur instead of oxygen in the ring.
This compound vs. N-{5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}-3-(trifluoromethyl)benzamide: The position of the nitrogen atoms in the oxadiazole ring can influence the compound’s reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-26-13-8-3-2-7-12(13)15-22-23-16(25-15)21-14(24)10-5-4-6-11(9-10)17(18,19)20/h2-9H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNYFLHBOWIOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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